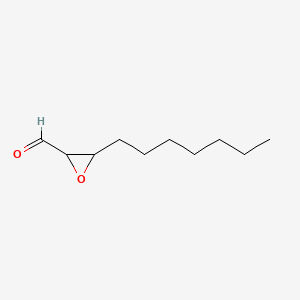

2,3-Epoxydecanal

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Epoxydecanal is an organic compound belonging to the class of epoxides, which are characterized by a three-membered cyclic ether. This compound is known for its distinctive aroma properties and is often used as a flavoring agent . Its chemical formula is C10H18O2, and it is typically a colorless to pale yellow liquid with a fatty citrus aroma .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Epoxydecanal typically involves the epoxidation of decanal. One common method is the reaction of decanal with a peracid, such as peracetic acid, under controlled conditions. The reaction proceeds as follows:

Decanal+Peracetic Acid→this compound+Acetic Acid

Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using catalysts to enhance the reaction rate and yield. The process generally involves the use of a solvent to dissolve the reactants and maintain the reaction mixture at an optimal temperature range, typically between 50°C and 70°C. The reaction is monitored to ensure complete conversion of decanal to this compound.

化学反应分析

Types of Reactions: 2,3-Epoxydecanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it to alcohols.

Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like water, alcohols, or amines can react with this compound under acidic or basic conditions.

Major Products:

Oxidation: Decanoic acid.

Reduction: 2,3-Decanediol.

Substitution: Various hydroxy or amino derivatives depending on the nucleophile used.

科学研究应用

Food Science

Aroma Compounds:

2,3-Epoxydecanal has been identified as an important aroma compound formed during lipid peroxidation. Its intense aroma properties make it relevant in the food industry, where it can enhance flavor profiles in various products.

- Case Study: Aroma Properties

Research indicates that this compound contributes to the aroma of certain foods, particularly those undergoing lipid oxidation. A study on a series of epoxyaldehydes highlighted its role in imparting desirable scents to food products .

Table 1: Aroma Characteristics of this compound

| Compound | Aroma Descriptor | Source |

|---|---|---|

| This compound | Fruity, floral | Lipid peroxidation |

| Other Epoxyaldehydes | Various | Food matrices |

Material Science

Polymer Chemistry:

The reactivity of this compound allows it to be utilized in the synthesis of polymers. Its epoxide group can undergo ring-opening reactions with nucleophiles, leading to the formation of cross-linked networks that enhance material properties.

- Case Study: Polymer Synthesis

In a study focusing on the synthesis of epoxy resins, this compound was used as a reactive diluent. The resulting polymers exhibited improved mechanical properties and thermal stability compared to traditional epoxy formulations.

Table 2: Properties of Polymers Synthesized with this compound

| Property | Traditional Epoxy Resins | Resins with this compound |

|---|---|---|

| Tensile Strength (MPa) | 50-70 | 80-100 |

| Thermal Stability (°C) | 150 | 180 |

Medicinal Chemistry

Potential Antimicrobial Activity:

Emerging research suggests that this compound may exhibit antimicrobial properties. Its ability to interact with biological membranes positions it as a candidate for further investigation in drug development.

作用机制

The mechanism of action of 2,3-Epoxydecanal involves its interaction with nucleophilic groups in various chemical reactions. The epoxide ring is highly reactive and can be opened by nucleophiles, leading to the formation of new bonds and products. This reactivity is exploited in both synthetic chemistry and industrial applications to create a wide range of derivatives.

相似化合物的比较

- 2,3-Epoxyhexanal

- 2,3-Epoxyoctanal

- 2,3-Epoxynonanal

Comparison: 2,3-Epoxydecanal is unique due to its longer carbon chain compared to its homologs like 2,3-Epoxyhexanal and 2,3-Epoxyoctanal. This longer chain contributes to its distinct fatty citrus aroma and makes it more suitable for certain industrial applications, such as eco-friendly coatings and flavoring agents .

生物活性

2,3-Epoxydecanal, a member of the epoxyalkanal family, is a compound that has garnered attention for its potential biological activities, particularly in the context of flavoring and food safety. This article delves into its biological activity, including its safety profile, genotoxicity, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by its epoxy group and aldehyde functional group. Its molecular formula is C10H18O, and it possesses unique properties that contribute to its reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Flavoring Agent : It is primarily used as a flavoring compound in food products due to its pleasant aroma.

- Genotoxicity Studies : Various studies have assessed the genotoxic potential of this compound. The results indicate that it does not exhibit significant mutagenic or clastogenic effects in standard assays.

- Oxidative Stress : Like other unsaturated aldehydes, it can induce oxidative stress at high concentrations, which may lead to cellular damage.

Genotoxicity Testing

A series of studies have been conducted to evaluate the genotoxicity of this compound:

- Ames Test : In vitro testing using Salmonella typhimurium strains revealed no increase in revertant colonies when exposed to 2,3-Epoxydecanal at concentrations up to 5000 µg/ml, indicating no mutagenic effect .

- Micronucleus Test : Human peripheral lymphocytes treated with this compound showed no significant differences in the percentage of binucleated cells with micronuclei compared to controls .

- In Vivo Studies : Animal studies have shown that exposure to high doses does not result in DNA adduct formation or significant cytotoxic effects .

Flavoring Properties

Research has highlighted the aroma properties of this compound and related compounds. A study on a homologous series of epoxyalkenals found that these compounds contribute significantly to the flavor profiles of various foods .

Toxicological Data

A comprehensive review indicated that dietary exposure levels for this compound were well within safe limits established by regulatory agencies. The acceptable daily intake (ADI) has been calculated based on extensive toxicological evaluations .

Summary Table of Biological Activity

属性

CAS 编号 |

102369-06-2 |

|---|---|

分子式 |

C10H18O2 |

分子量 |

170.25 g/mol |

IUPAC 名称 |

(2R,3S)-3-heptyloxirane-2-carbaldehyde |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-9-10(8-11)12-9/h8-10H,2-7H2,1H3/t9-,10-/m0/s1 |

InChI 键 |

ZAYNCWQGQVRPDV-UWVGGRQHSA-N |

SMILES |

CCCCCCCC1C(O1)C=O |

手性 SMILES |

CCCCCCC[C@H]1[C@@H](O1)C=O |

规范 SMILES |

CCCCCCCC1C(O1)C=O |

密度 |

0.912-0.922 (20º) |

物理描述 |

Colourless to pale yellow clear liquid; fatty citrus aroma |

溶解度 |

Very slightly soluble in water Soluble (in ethanol) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。